

Diisobutyl Carbinol (CAS No. 108-82-7): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diisobutyl carbinol	
Cat. No.:	B1670625	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl carbinol (DIBC), systematically known as 2,6-dimethyl-4-heptanol, is a nine-carbon branched-chain secondary alcohol. It is a clear, colorless liquid with a mild, sweet odor.[1][2] Its unique structure, characterized by steric hindrance around the hydroxyl group, imparts specific physical and chemical properties that make it a versatile compound in various industrial and laboratory applications.[2] This technical guide provides a comprehensive overview of **Diisobutyl carbinol**, including its physicochemical properties, synthesis methods, key applications, safety information, and spectroscopic data, to support its use in research and development.

Physicochemical Properties

The physical and chemical properties of **Diisobutyl carbinol** are summarized in the tables below, providing essential data for its handling, application, and process design.

Table 1: General and Physical Properties



Property	Value	Reference(s)
CAS Number	108-82-7	[1][3]
Molecular Formula	C ₉ H ₂₀ O	[3]
Molecular Weight	144.25 g/mol	[1][3]
Appearance	Colorless liquid	[1]
Odor	Mild, sweet, floral-like	[1][2][4]
Boiling Point	178 - 180 °C at 760 mmHg	[1][4]
Melting Point	-65 °C (-85 °F)	[1][3]
Density	0.809 - 0.812 g/cm³ at 20-25 °C	[1][4][5]
Refractive Index	1.421 - 1.425 at 20 °C	[1][5][6]
Vapor Pressure	0.14 - 0.3 mmHg at 20 °C	[1][3][4]
Vapor Density	4.97 (Air = 1)	[3][4]
Viscosity	15.4 cP at 20 °C	[1][2]
Surface Tension	26.0 dynes/cm at 20 °C	[1][2]
Flash Point	62 - 74 °C (144 - 165 °F) (closed cup)	[1][4][7]
Autoignition Temperature	~257 °C (494 °F)	[3][8]

Table 2: Solubility and Partitioning



Parameter	Value	Reference(s)
Solubility in Water	0.06% w/w at 20 °C (Insoluble)	[1][2][3]
Water in DIBC	1.0% w/w at 20 °C	[1][2]
Solubility in Organic Solvents	Soluble in alcohol and ether; miscible with most organic solvents	[2][3]
Octanol/Water Partition Coefficient (logP)	2.99 - 3.09	

Synthesis of Diisobutyl Carbinol

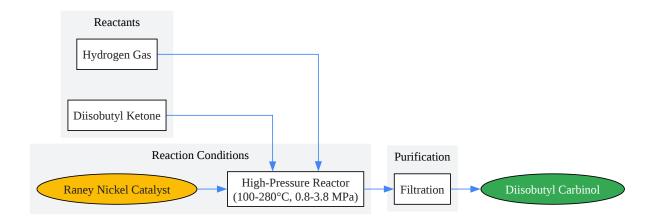
Diisobutyl carbinol is primarily synthesized through the reduction of its corresponding ketone, diisobutyl ketone (2,6-dimethyl-4-heptanone). This can be achieved through catalytic hydrogenation on an industrial scale or by using chemical reducing agents in a laboratory setting.

Industrial Synthesis: Catalytic Hydrogenation

The industrial production of **Diisobutyl carbinol** typically involves the catalytic hydrogenation of diisobutyl ketone.

- Reaction: Diisobutyl ketone is reacted with high-purity hydrogen gas in the presence of a Raney nickel catalyst.
- Conditions: The reaction is carried out at elevated temperatures (100-280 °C) and pressures (0.8-3.8 MPa).
- Outcome: This process results in a high yield (>99%) of Diisobutyl carbinol. The product is then purified by filtration to remove the catalyst.





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Industrial synthesis of **Diisobutyl carbinol**.

Laboratory Synthesis: Sodium Borohydride Reduction

A common and convenient laboratory-scale synthesis involves the reduction of diisobutyl ketone using sodium borohydride.

Experimental Protocol:

- Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diisobutyl ketone in a suitable alcohol solvent, such as methanol or ethanol, at a concentration of approximately 1-2 M.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Reduction: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution.
 A molar ratio of approximately 1.1 to 1.5 equivalents of NaBH₄ to the ketone is typically used.
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer
 Chromatography (TLC) by observing the disappearance of the diisobutyl ketone spot.

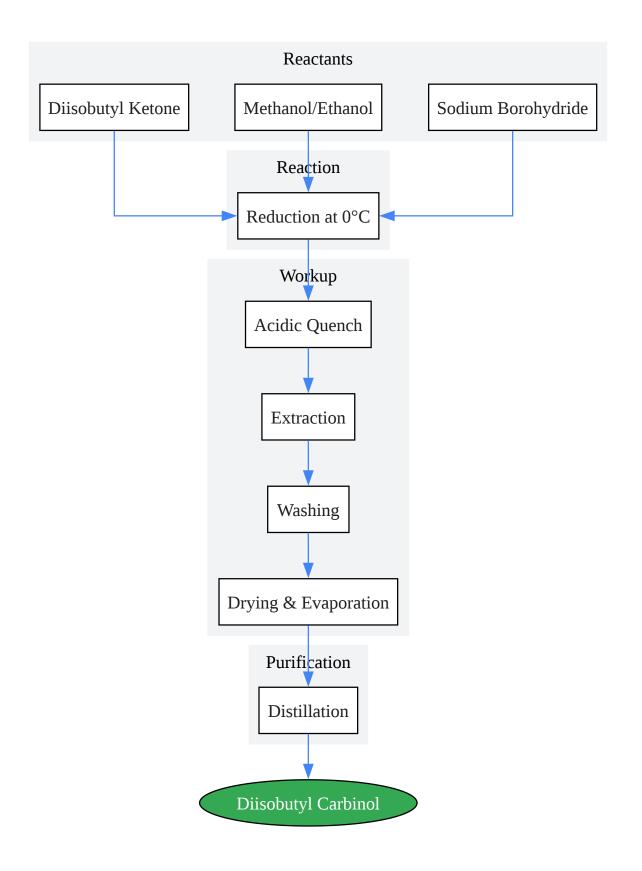






- Quenching: Once the reaction is complete, slowly add a dilute aqueous acid (e.g., 1 M HCl)
 to quench the excess sodium borohydride and neutralize the resulting alkoxide.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Washing: Wash the organic layer sequentially with water and brine.
- Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **Diisobutyl carbinol** can be purified by distillation under reduced pressure.





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Laboratory synthesis workflow for **Diisobutyl carbinol**.



Applications

Diisobutyl carbinol's properties make it a valuable component in several applications.

Solvent

It serves as a high-boiling, slow-evaporating solvent, which is advantageous in the formulation of coatings, lacquers, and printing inks.[1][2] Its low surface tension and miscibility with most organic solvents contribute to good flow and leveling of the final product.[2]

Frothing Agent

In the mining industry, **Diisobutyl carbinol** is used as a frothing agent in ore flotation processes. It helps to create a stable froth that carries the desired mineral particles to the surface for collection.

Experimental Protocol for Ore Flotation (General):

- Pulp Preparation: The ore is ground to a fine powder and mixed with water to form a slurry or pulp.
- Reagent Addition: A collector, which selectively binds to the surface of the desired mineral, is added to the pulp.
- Frother Addition: Diisobutyl carbinol is added as a frother to the pulp. The dosage is optimized based on the specific ore and flotation conditions.
- Flotation: Air is bubbled through the pulp in a flotation cell. The hydrophobic mineral
 particles, coated with the collector, attach to the air bubbles and rise to the surface, forming a
 mineral-rich froth.
- Froth Collection: The froth is skimmed off, and the concentrated mineral is recovered.

Chemical Intermediate

Diisobutyl carbinol is a precursor in the synthesis of other chemicals, including:

Surfactants: Through reactions such as ethoxylation.



- Plasticizers: By esterification with various carboxylic acids.
- Lubricant Additives: To improve the performance of lubricating oils.

Safety and Toxicology

Table 3: Toxicological Data

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	3560 mg/kg	[4]
LD50	Mouse	Oral	3530 mg/kg	[4]
LD50	Rabbit	Skin	4600 mg/kg	[4]

Handling and Safety Precautions:

- Hazards: Diisobutyl carbinol is a combustible liquid and may cause skin and eye irritation.
 [1][4] Inhalation of vapors may cause respiratory tract irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[4]
- Handling: Use in a well-ventilated area and wash thoroughly after handling.[4]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such
 as strong oxidizing agents.[1][4] Keep containers tightly closed.[1]

Spectroscopic Data Infrared (IR) Spectrum

The IR spectrum of **Diisobutyl carbinol** exhibits characteristic absorption bands for an alcohol. A strong, broad peak is observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. A distinct C-O stretching band is also present around 1050-1150 cm⁻¹.

Mass Spectrum



The mass spectrum of **Diisobutyl carbinol** does not typically show a prominent molecular ion peak (m/z = 144) due to facile fragmentation. Common fragments observed include those resulting from the loss of water (m/z = 126) and cleavage of the C-C bonds adjacent to the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum would show a complex pattern of signals corresponding
 to the different protons in the molecule. The proton on the carbon bearing the hydroxyl group
 (CH-OH) would appear as a multiplet. The methyl protons of the isobutyl groups would likely
 appear as doublets, and the methylene and methine protons would also show characteristic
 splitting patterns.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the non-equivalent carbon atoms in the molecule, with the carbon attached to the hydroxyl group resonating at a characteristic downfield shift.

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